1-Chloro-3,5-difluoro-2-ethoxybenzene
Description
1-Chloro-3,5-difluoro-2-ethoxybenzene (C₈H₆ClF₂O) is a halogenated aromatic compound featuring a chloro group at position 1, fluorine atoms at positions 3 and 5, and an ethoxy group at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-chloro-2-ethoxy-3,5-difluorobenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
QFDYZUXOSQRBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluoro-2-ethoxybenzene can be synthesized through several methods. One common approach involves the ethoxylation of 1-chloro-3,5-difluorobenzene. This reaction typically requires the presence of a strong base, such as sodium ethoxide, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-difluoro-2-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-3,5-difluoro-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-3,5-difluoro-2-ethoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-chloro-3,5-difluoro-2-ethoxybenzene with structurally related halogenated benzene derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (Cl, F): The chloro and fluorine substituents at positions 1, 3, and 5 enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (e.g., with alkoxy or amino groups) .
- Ethoxy Group (OCH₂CH₃): The ethoxy group at position 2 introduces steric hindrance, reducing reaction rates in crowded environments compared to smaller substituents (e.g., methoxy). It also increases lipophilicity, improving solubility in organic solvents .
- Halogen Replacement (Br, I): Bromine and iodine analogs exhibit higher molecular weights and polarizability, favoring cross-coupling reactions (e.g., Suzuki or Ullmann couplings) but may reduce thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
